3',4'-二羟基黄酮醇

描述

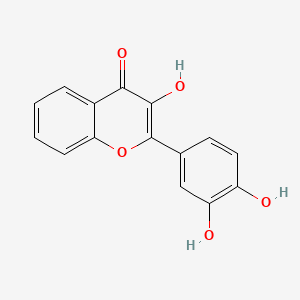

3',4'-二羟基黄酮醇是一种合成黄酮醇,具有强抗氧化性能。 它是一种小分子、高度脂溶性的化合物,已被研究用于其潜在的治疗作用,特别是在心血管疾病和糖尿病的背景下 .

科学研究应用

3',4'-二羟基黄酮醇具有广泛的科学研究应用:

化学: 它被用作模型化合物来研究黄酮类化合物的抗氧化性能。

生物学: 该化合物已被证明可以调节细胞周期动力学并抑制癌细胞的生长,使其成为骨肉瘤联合治疗的潜在候选药物.

作用机制

3',4'-二羟基黄酮醇的作用机制涉及多个途径:

生化分析

Biochemical Properties

3’,4’-Dihydroxyflavonol has been found to interact with several biomolecules, particularly enzymes involved in the production of reactive oxygen species (ROS). It has been shown to reduce superoxide production and improve nitric oxide (NO) function in diabetic rat mesenteric arteries . This suggests that 3’,4’-Dihydroxyflavonol may interact with enzymes such as Nox2 and eNOS, which are involved in the production of superoxide and NO, respectively .

Cellular Effects

3’,4’-Dihydroxyflavonol has been shown to have significant effects on various types of cells. For instance, in cancer cells, it has been found to modulate the cell cycle, leading to decreased cell growth and viability . In diabetic rat mesenteric arteries, it improves NO function and reduces superoxide .

Molecular Mechanism

The molecular mechanism of 3’,4’-Dihydroxyflavonol involves its antioxidant activity, which allows it to reduce superoxide and improve NO function . It has been suggested that it achieves this by reducing Nox2-dependent superoxide production and preventing eNOS uncoupling . In cancer cells, it alters cell cycle dynamics and results in differential cyclin and cyclin-dependent kinase expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,4’-Dihydroxyflavonol have been observed over time. For example, in a study on diabetic rat mesenteric arteries, the beneficial effects of 3’,4’-Dihydroxyflavonol on NO function and superoxide reduction were observed following treatment .

Dosage Effects in Animal Models

In animal models, the effects of 3’,4’-Dihydroxyflavonol have been shown to vary with dosage. For example, in a mouse model of glaucoma filtration surgery, daily intraperitoneal injections of 3’,4’-Dihydroxyflavonol resulted in reduced scarring and angiogenesis in the conjunctiva .

Transport and Distribution

Its lipid solubility suggests it may be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its antioxidant activity, it may be found in areas of the cell where oxidative stress is prevalent .

准备方法

3',4'-二羟基黄酮醇可以通过各种化学途径合成。一种常见的方法是在 3' 和 4' 位置对黄酮醇进行羟基化。 此过程通常需要使用特定催化剂和受控反应条件,以确保羟基的选择性引入 . 工业生产方法可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度 .

化学反应分析

相似化合物的比较

3',4'-二羟基黄酮醇因其合成来源和优化的抗氧化性能而在黄酮醇中独树一帜。类似的化合物包括:

槲皮素: 一种具有抗氧化性能的天然黄酮醇。

山奈酚: 另一种具有类似生物活性的天然黄酮醇。

杨梅素: 一种具有强抗氧化和抗炎作用的黄酮醇。与这些天然黄酮醇相比,3',4'-二羟基黄酮醇已被证明在其抗氧化能力方面更有效

属性

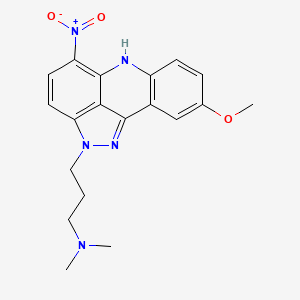

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-10-6-5-8(7-11(10)17)15-14(19)13(18)9-3-1-2-4-12(9)20-15/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGMHZQXQVDYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209494 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-78-6 | |

| Record name | 3′,4′-Dihydroxyflavonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dihydroxyflavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6068-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',4'-DIHYDROXYFLAVONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1I1R1C88V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of DiOHF?

A1: DiOHF primarily acts as a potent antioxidant, effectively scavenging superoxide radicals [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It directly neutralizes reactive oxygen species (ROS), mitigating oxidative stress and its downstream consequences.

Q2: Does DiOHF interact with specific enzymes or signaling pathways?

A2: Yes, research suggests that DiOHF inhibits the activity of NADPH oxidase, a key enzyme involved in ROS production, thereby further reducing oxidative stress []. Additionally, DiOHF has been shown to modulate several signaling pathways implicated in cellular stress responses, including:

- JNK (c-Jun N-terminal kinase) and p38(MAPK) pathways: DiOHF inhibits the activation of these pathways, which are often upregulated in response to cellular stress and contribute to inflammation and apoptosis [].

- CaMKII (Ca2+/calmodulin-dependent protein kinase II) pathway: DiOHF exhibits potent inhibition of CaMKII, which plays a role in regulating various cellular processes, including inflammation and apoptosis [].

- AKT-mTOR and NF-κB pathways: Studies in microglial cells indicate that DiOHF can attenuate the neuroinflammatory response by suppressing these pathways, which are crucial for inflammatory signaling and cell survival [].

- MEK/ERK pathway: Research suggests that the MEK/ERK pathway might be involved in the cardioprotective effects of DiOHF [].

Q3: How does DiOHF's antioxidant activity translate into therapeutic benefits?

A3: By reducing oxidative stress, DiOHF demonstrates protective effects in various experimental models, including:

- Cardioprotection: DiOHF reduces myocardial ischemia-reperfusion injury [, , , , , , ], improves endothelial function [, , , , , , ], and attenuates post-infarction left ventricular remodeling [, ].

- Neuroprotection: DiOHF shows promise in attenuating lipopolysaccharide-induced neuroinflammatory responses in microglial cells [] and improving recovery after stroke in rats [].

- Organ protection: DiOHF attenuates tissue damage in models of testicular ischemia-reperfusion [, ], ovarian ischemia-reperfusion [], and renal ischemia-reperfusion [].

- Anti-inflammatory effects: DiOHF reduces inflammation in various models, likely through its antioxidant and kinase modulation activities [, ].

- Anti-platelet effects: DiOHF inhibits platelet function and delays thrombus formation, suggesting potential in managing thrombotic complications [, , ].

Q4: What is the molecular formula and weight of DiOHF?

A4: The molecular formula of DiOHF is C15H10O5, and its molecular weight is 270.24 g/mol.

Q5: How do structural modifications affect DiOHF's activity?

A5: Studies investigating the structure-activity relationship of DiOHF have revealed key insights:

- 4′-hydroxyl group is essential for vasorelaxant activity: Flavonols lacking this group exhibit significantly reduced vasorelaxation [, ].

- 3′-position modifications have minimal impact on vasorelaxation: Substitutions at this position do not significantly alter vasorelaxant potency, providing opportunities to optimize other properties [].

- Catechol group not essential for antioxidant or vasorelaxant activity: While present in DiOHF, the catechol moiety is not a prerequisite for these activities [].

- Total number of hydroxyl groups influences antioxidant activity: Generally, an increased number of hydroxyl substituents enhance the antioxidant capacity [].

Q6: What is known about the stability of DiOHF?

A6: While specific stability data is limited in the provided abstracts, DiOHF's poor water solubility is a known challenge [].

Q7: Are there strategies to improve DiOHF's solubility and bioavailability?

A7: Yes, researchers are exploring structural modifications to enhance DiOHF's pharmaceutical properties:

- Introduction of ionizable groups: Adding a succinamic acid substituent at the 6-position of the A ring significantly improves water solubility, enabling higher concentrations for administration [].

Q8: What is the pharmacokinetic profile of DiOHF?

A8: Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), is not extensively discussed in the provided research abstracts.

Q9: What is the in vivo efficacy of DiOHF?

A9: DiOHF demonstrates promising in vivo efficacy in various animal models:

- Cardioprotection: Significant reductions in infarct size and improvements in cardiac function are observed in ovine models of myocardial ischemia-reperfusion injury [].

- Neuroprotection: DiOHF enhances recovery in behavioral tests following global cerebral ischemia in rats, indicating potential cognitive benefits [].

- Organ protection: DiOHF administration attenuates tissue damage markers and improves functional recovery in models of testicular, ovarian, and renal ischemia-reperfusion injury [, , ].

Q10: What is the safety profile of DiOHF?

A10: Specific toxicology data and long-term safety profiles are not detailed in the provided research abstracts. Further studies are needed to comprehensively evaluate DiOHF's safety profile.

Q11: Are there strategies to improve DiOHF delivery to specific tissues?

A11: Research exploring targeted delivery of DiOHF is ongoing. One approach involves conjugating DiOHF to a hypoxia-targeting moiety, aiming to enhance its delivery to ischemic tissues [].

Q12: What analytical methods are used to characterize and quantify DiOHF?

A12: Common analytical techniques employed in DiOHF research include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)